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molecular formula C7H15NO3 B558636 tert-Butyl N-(2-hydroxyethyl)carbamate CAS No. 26690-80-2

tert-Butyl N-(2-hydroxyethyl)carbamate

Cat. No. B558636
M. Wt: 161.2 g/mol
InChI Key: GPTXCAZYUMDUMN-UHFFFAOYSA-N
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Patent
US07939526B2

Procedure details

Sodium hydroxide (800 mL of 2M in water) was added to a solution of ethanol amine (100 6, 1.64 mole) in tetrahydrofuran (850 mL). The reaction mixture was placed in a 25° C. water bath and stirred rapidly. A solution of tert-butyl dicarbonate (358 g, 1.64 mole) in tetrahydrofuran (800 mL) was added dropwise over a period of 1 hour. The reaction mixture was stirred for a total of 4 hours at which time analysis by TLC indicated that all of the starting material had been consumed. The tetrahydrofuran was removed under reduced pressure to provide an aqueous slurry. The slurry was cooled in an ice bath. The pH was adjusted to pH 2 by the addition of sulfuric acid (1 L of 1M in water). The resulting solution was extracted with ethyl acetate (4×500 mL). The combined extracts were washed sequentially with water (3×500 mL) and brine (2×500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give a first lot of crude product. Analysis of the aqueous and brine washes indicated that they contained product so they were extracted with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide a second lot of crude product. The two lots were combined to provide 263.8 g of tert-butyl (2-hydroxyethyl)carbamate as a colorless oil.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
1.64 mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Name
tert-butyl dicarbonate
Quantity
358 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([CH2:5][NH2:6])[OH:4].[C:7](OC([O-])=O)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].S(=O)(=O)(O)O>O1CCCC1.[Cl-].[Na+].O>[OH:4][CH2:3][CH2:5][NH:6][C:7](=[O:8])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.64 mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
850 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
tert-butyl dicarbonate
Quantity
358 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 25° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a total of 4 hours at which time analysis by TLC
Duration
4 h
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide an aqueous slurry
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (4×500 mL)
WASH
Type
WASH
Details
The combined extracts were washed sequentially with water (3×500 mL) and brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a first lot of crude product
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a second lot of crude product

Outcomes

Product
Name
Type
product
Smiles
OCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 263.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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